3-Methylbenzylmagnesium chloride

Description

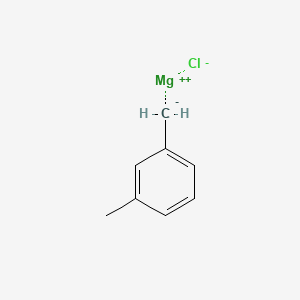

3-Methylbenzylmagnesium chloride (CAS: 29875-06-7) is a Grignard reagent with the molecular formula C₈H₉ClMg and a molar mass of 164.96 g/mol (calculated) . Structurally, it consists of a benzyl group substituted with a methyl group at the meta position, bonded to a magnesium atom via a chloride ligand. This organomagnesium compound is typically prepared by reacting 3-methylbenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions .

As a Grignard reagent, it is highly reactive in nucleophilic additions, forming carbon-carbon bonds with electrophiles such as carbonyl compounds. Its applications span organic synthesis, including the preparation of alcohols, ketones, and pharmaceuticals. However, it is moisture-sensitive, flammable, and requires careful handling due to its acute toxicity (oral, dermal) and respiratory irritancy .

Properties

IUPAC Name |

magnesium;1-methanidyl-3-methylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIXEEVXDGICED-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564828 | |

| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29875-06-7 | |

| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Methylbenzylmagnesium chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .

Synthetic Route::- Dissolve magnesium turnings in anhydrous THF.

- Add 3-methylbenzyl chloride dropwise to the magnesium suspension while stirring.

- Heat the reaction mixture to facilitate the formation of this compound.

- The resulting solution is then filtered to remove any unreacted magnesium and other impurities.

Chemical Reactions Analysis

3-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

1. Nucleophilic Addition::- Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

- Common reagents: Aldehydes, ketones, esters.

- Major products: Secondary or tertiary alcohols.

- Can participate in substitution reactions with halides.

- Common reagents: Alkyl halides, aryl halides.

- Major products: Substituted benzyl derivatives.

- Used in coupling reactions to form carbon-carbon bonds.

- Common reagents: Various organic halides.

- Major products: Coupled organic compounds.

Scientific Research Applications

3-Methylbenzylmagnesium chloride has a wide range of applications in scientific research, including:

1. Organic Synthesis::- Used as a key reagent in the synthesis of complex organic molecules.

- Facilitates the formation of carbon-carbon bonds, which is crucial in the construction of various organic frameworks.

- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

- Helps in the development of new drugs and therapeutic agents.

- Utilized in the preparation of advanced materials, including polymers and nanomaterials.

- Contributes to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylbenzylmagnesium chloride primarily involves its role as a nucleophile. In nucleophilic addition reactions, the carbon-magnesium bond in the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl compounds. This results in the formation of new carbon-carbon bonds, leading to the synthesis of alcohols and other organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-methylbenzylmagnesium chloride with analogous aromatic organometallics, benzoyl chlorides, and ammonium salts, focusing on structural features, reactivity, and applications.

Reactivity and Functional Group Influence

- This compound : Exhibits strong nucleophilicity due to the magnesium-carbon bond, enabling reactions with ketones, esters, and epoxides. Its meta-methyl group sterically hinders ortho-substitution in aromatic reactions .

- 3-Methoxybenzyl chloride : The electron-donating methoxy group activates the benzyl position for nucleophilic substitution (SN2), but its chloride is less reactive than Grignard reagents. Used in Friedel-Crafts alkylation .

- Benzoyl chlorides (e.g., 3-Methoxy-4-methylbenzoyl chloride) : Electrophilic at the carbonyl carbon, participating in acylations. Electron-withdrawing groups (e.g., methoxy) enhance reactivity toward amines and alcohols .

- Ammonium salts (e.g., Benzyl(3-hydroxyphenacyl)methylammonium chloride) : Ionic nature confers solubility in polar solvents. Used in quaternary ammonium reactions or as chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.